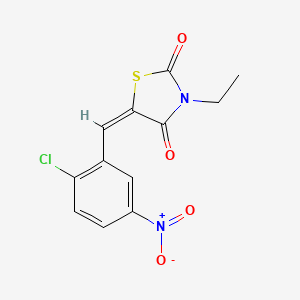

![molecular formula C18H20ClFN2O2S B4623842 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of this compound typically involves complex organic reactions aimed at introducing specific functional groups to the piperazine backbone, tailored to achieve desired biological activities or chemical properties. For instance, research by Borrmann et al. (2009) explored the development and characterization of adenosine A2B receptor antagonists through the synthesis of a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, highlighting the intricate synthetic pathways utilized in creating compounds with subnanomolar affinity and high selectivity for specific receptors (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their ability to form stable crystalline structures, which can be analyzed through X-ray crystallography and other spectroscopic methods. The crystal packing and intramolecular interactions play a crucial role in the stability and reactivity of these compounds. For example, Wang et al. (2004) detailed the molecular structure of a related compound, showcasing weak intramolecular C—H⋯N interaction and intermolecular hydrogen bonding, which contribute to its stability and reactivity (Wang et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving "1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine" and its derivatives can vary widely, depending on the functional groups present. These reactions include but are not limited to nucleophilic substitutions, condensation reactions, and sulfonylation. The synthesized compounds often exhibit significant biological activities, such as antibacterial or receptor antagonist properties, as illustrated in various studies (Qi, 2014).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, are crucial for their application in pharmaceutical formulations and chemical reactions. The solubility in different solvents and the melting point range can indicate the compound's utility in various biological and chemical environments. For instance, the solubility in water and organic solvents such as N,N-dimethylformamide and chloroform is a key factor for its application in medicinal chemistry (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are essential for understanding and predicting the behavior of "1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine" in both research and application contexts. Studies have shown that modifications to the piperazine nucleus can result in varied biological activities, indicating the importance of chemical property analysis in the development of new compounds (Khalid et al., 2013).

Wissenschaftliche Forschungsanwendungen

Adenosine A2B Receptor Antagonists

Research has developed adenosine A2B receptor antagonists with significant potency and selectivity, including compounds derived from the piperazine class. These antagonists have shown subnanomolar affinity in radioligand binding and functional assays, indicating potential applications in diseases where adenosine A2B receptors play a role, such as inflammatory and cardiovascular diseases. The development of a new radioligand with high specificity for A2B receptors further emphasizes the utility of these compounds in scientific research, providing a valuable tool for the selective labeling and study of A2B receptors in both human and rodent models (Borrmann et al., 2009).

Metabolic Pathways of Novel Antidepressants

Investigations into the oxidative metabolism of novel antidepressants, such as Lu AA21004, have identified key enzymes involved in their metabolic pathways. This research contributes to a better understanding of the drug's pharmacokinetics and potential interactions, providing a foundation for further development and optimization of therapeutic agents targeting major depressive disorders (Hvenegaard et al., 2012).

Synthesis and Biological Evaluation

The synthesis and characterization of various piperazine derivatives have been explored, demonstrating the chemical versatility and potential for developing new therapeutic agents. For instance, research into flunarizine and its isomers has offered insights into regioselective synthesis techniques and their pharmacological implications. Similarly, studies on derivatives with antibacterial and anthelmintic activities have identified promising compounds for further exploration as potential antibacterial and anthelmintic agents (Shakhmaev et al., 2016).

Crystal Structure and Pharmacological Potential

The detailed analysis of crystal structures and pharmacological evaluations of piperazine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, highlights the importance of structural studies in drug development. These studies not only elucidate the molecular interactions and stability of compounds but also provide a basis for assessing their biological activities, including antibacterial and anthelmintic effects (Sanjeevarayappa et al., 2015).

Eigenschaften

IUPAC Name |

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O2S/c1-13-12-18(14(2)11-15(13)19)25(23,24)22-9-7-21(8-10-22)17-6-4-3-5-16(17)20/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMOOVPCDIJVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

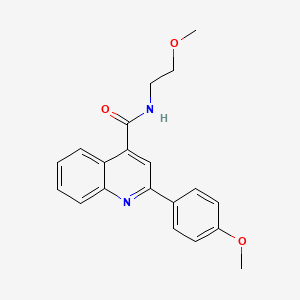

![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)

![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)

![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)

![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)

![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)

![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)

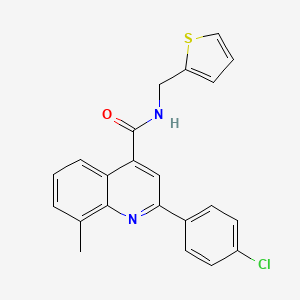

![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)